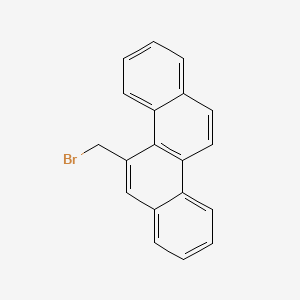
Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an alkyne group (triple bond) and a carbamate group, which are linked to a phenyl ring substituted with chlorine and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of Oct-1-yn-3-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The alkyne group in Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate hydrolysis.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. This mechanism is similar to that of other carbamate-based inhibitors.
Comparación Con Compuestos Similares
Iodopropynyl butylcarbamate: Used as a preservative in various industries.
Methyl carbamate: A simpler carbamate ester with different applications.
Ethyl carbamate: Known for its use in organic synthesis and as a precursor to other compounds.
Uniqueness: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its combination of an alkyne group and a substituted phenyl ring
Propiedades
Número CAS |
84971-75-5 |
|---|---|
Fórmula molecular |
C19H26ClNO4 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
oct-1-yn-3-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H26ClNO4/c1-5-9-10-11-15(6-2)25-19(22)21-14-12-16(20)18(24-8-4)17(13-14)23-7-3/h2,12-13,15H,5,7-11H2,1,3-4H3,(H,21,22) |
Clave InChI |
KEYWGZAZXCRCQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

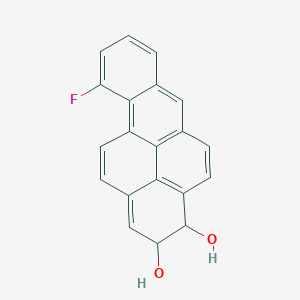
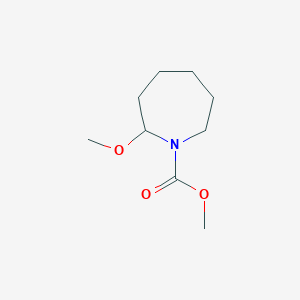
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
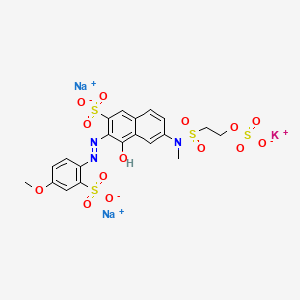
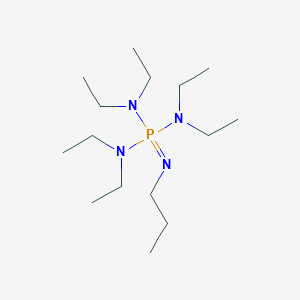
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
